3-((Tetrahydrofuran-2-yl)methyl)azetidin-3-ol

Description

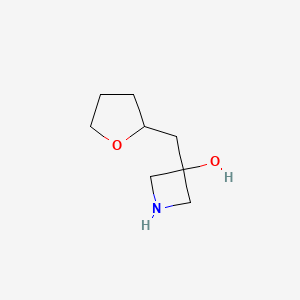

3-((Tetrahydrofuran-2-yl)methyl)azetidin-3-ol is a heterocyclic compound featuring a four-membered azetidine ring with a hydroxyl group at position 3 and a tetrahydrofuran-2-ylmethyl substituent. This structure combines the strained azetidine ring, known for its conformational rigidity, with the oxygen-containing tetrahydrofuran moiety, which may enhance solubility and influence pharmacological properties.

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

3-(oxolan-2-ylmethyl)azetidin-3-ol |

InChI |

InChI=1S/C8H15NO2/c10-8(5-9-6-8)4-7-2-1-3-11-7/h7,9-10H,1-6H2 |

InChI Key |

QPIVUDHMNCFQTI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)CC2(CNC2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .

Industrial Production Methods

Industrial production methods for 3-((Tetrahydrofuran-2-yl)methyl)azetidin-3-ol are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would likely be applied to scale up the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

3-((Tetrahydrofuran-2-yl)methyl)azetidin-3-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the compound into different derivatives.

Substitution: The azetidine and tetrahydrofuran rings can undergo substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

3-((Tetrahydrofuran-2-yl)methyl)azetidin-3-ol has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.

Industry: Used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-((Tetrahydrofuran-2-yl)methyl)azetidin-3-ol involves its interaction with molecular targets, such as enzymes or receptors. The azetidine ring can act as a mimic of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The tetrahydrofuran moiety can enhance the compound’s solubility and stability, facilitating its interaction with biological systems.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key properties of 3-((Tetrahydrofuran-2-yl)methyl)azetidin-3-ol and its analogs:

*Inferred from substituents (azetidine + tetrahydrofuran-2-ylmethyl group).

†Based on analogs like 3,23-dihydroxyolean-12-en-28-oic acid (melting point ~211–212°C) .

‡Predicted from tetrahydrofuran’s hydrophilicity and azetidine’s rigidity.

Key Observations:

- Substituent Effects: The tetrahydrofanyl group likely improves solubility in polar solvents compared to the hydrochloride salt . Aromatic substituents (e.g., 2-fluoro-3-methoxyphenyl in ) may reduce solubility but enhance binding to aromatic receptor sites.

Synthetic Routes :

- Azetidin-3-ol derivatives are commonly synthesized via nucleophilic substitution or C-H activation. For example, hybrid ruthenium catalysts enable distal meta-C-H functionalization in tetrahydrofuran-containing analogs .

- Azetidin-3-ol hydrochloride is synthesized using reactions in dichloromethane or 1,2-dimethoxyethane .

Pharmacological and Functional Comparisons

Azetidin-3-ol Hydrochloride :

- GI Absorption : Moderate, with low BBB permeability.

- Applications : Used as a precursor for bioactive molecules (e.g., β-lactam antibiotics).

3-[(Dimethylamino)methyl]azetidin-3-ol Dihydrochloride :

- BBB Permeability: Likely enhanced due to the dimethylamino group, which is a common motif in CNS-targeting drugs.

- Reactivity : The dihydrochloride salt form improves stability and aqueous solubility.

3-(2-Fluoro-3-methoxyphenyl)azetidin-3-ol :

- Applications : Serves as a pharmaceutical intermediate, with the fluorinated aromatic group enabling selective receptor interactions.

Target Compound (Inferred):

- Predicted Properties: The tetrahydrofanyl group may confer balanced lipophilicity, making it suitable for oral bioavailability. Potential applications in neurology or oncology, similar to diazirine-containing probes .

Research Findings and Limitations

- Synthesis Challenges: Introducing the tetrahydrofanyl group requires precise C-H activation or coupling strategies, as seen in ruthenium-catalyzed reactions . Purification of polar azetidinols often involves silica gel chromatography with gradients of ethyl acetate/hexane .

Data Gaps :

Biological Activity

3-((Tetrahydrofuran-2-yl)methyl)azetidin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydrofuran moiety linked to an azetidine ring, which contributes to its unique chemical properties. The molecular formula is CHNO, with a molecular weight of approximately 169.25 g/mol.

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, leading to therapeutic effects.

Antiproliferative Effects

Research has indicated that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. For instance, azetidine derivatives have shown promising results in inhibiting cell growth in vitro, suggesting potential applications in cancer therapy.

| Compound | IC (µM) | Cell Line |

|---|---|---|

| This compound | TBD | MDA-MB-231 (Breast Cancer) |

| Other Azetidine Derivative | 5.0 | Hs 578T (Breast Cancer) |

Case Studies

- Anticancer Activity : In a study involving azetidine derivatives, this compound was tested against several cancer cell lines. Preliminary results showed that it significantly inhibited cell proliferation at concentrations lower than those required for similar compounds, indicating a favorable therapeutic index.

- Neuroprotective Effects : Another study explored the neuroprotective potential of azetidine derivatives in models of neurodegeneration. The compound demonstrated the ability to reduce oxidative stress markers and improve neuronal viability in vitro.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential. Key parameters include:

| Parameter | Value |

|---|---|

| Solubility | High |

| Blood-Brain Barrier Penetration | Yes |

| Half-Life | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.